XL-999's Differentiated Multi-Kinase Inhibition Profile: Nanomolar Potency Against VEGFR2, PDGFR, FGFR1, and FLT3 in a Single Molecule
In biochemical kinase assays, XL-999 demonstrates a unique potency profile that quantitatively distinguishes it from its closest analog, XL880. While both compounds potently inhibit VEGFR2 (KDR), XL-999 achieves this with an IC50 of 2.6 nM [1]. Critically, XL-999 also potently inhibits FGFR1 (IC50 = 8.2 nM) and PDGFR-β (IC50 = 1.5 nM), whereas XL880 exhibits weak activity against FGFR1 (IC50 = 660 nM) and a less potent effect on PDGFR-β (IC50 = 9.6 nM) [1]. This means XL-999 provides a balanced, high-potency inhibition of the three major angiogenic pathways in one molecule, a profile not matched by XL880. Further, its potent inhibition of FLT3 (IC50 = 0.8 nM) is an order of magnitude stronger than XL880's effect on this kinase (IC50 = 3.6 nM) [1].
| Evidence Dimension | Inhibition of receptor tyrosine kinase activity (IC50) |
|---|---|
| Target Compound Data | XL-999: VEGFR2 IC50 = 2.6 nM; FGFR1 IC50 = 8.2 nM; PDGFR-β IC50 = 1.5 nM; FLT3 IC50 = 0.8 nM |
| Comparator Or Baseline | XL880: VEGFR2 IC50 = 0.86 nM; FGFR1 IC50 = 660 nM; PDGFR-β IC50 = 9.6 nM; FLT3 IC50 = 3.6 nM |
| Quantified Difference | XL-999 is >80x more potent against FGFR1, >6x more potent against PDGFR-β, and >4x more potent against FLT3 compared to XL880. XL880 is ~3x more potent against VEGFR2. |
| Conditions | In vitro kinase activity assays using purified enzymes; IC50 values in nmol/L as reported in a comparative table of SSKI compounds [1]. |
Why This Matters
This distinct potency signature means XL-999 cannot be functionally replaced by XL880 in experiments requiring potent, simultaneous blockade of VEGFR, PDGFR, FGFR, and FLT3 signaling.
- [1] American Association for Cancer Research (AACR) Journals. Table 1. IC50 (nmol/L) values of XL880, XL184, XL999, and sorafenib on kinase activity. View Source
